Physicochemical properties of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
Physicochemical properties of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride
Authored by a Senior Application Scientist
Executive Summary: A Molecule of Interest
1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a primary amine hydrochloride salt that serves as a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel compounds. A comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is a critical prerequisite for its effective application, enabling researchers to predict its behavior in various systems, from reaction vessels to complex biological environments. This guide provides an in-depth analysis of its core properties, supported by validated experimental protocols designed for accuracy and reproducibility.
Chemical Identity and Core Properties
A precise characterization begins with unambiguous identification and a summary of the compound's fundamental attributes.
Chemical Structure and Nomenclature
-
Systematic Name: 1-[3-(difluoromethyl)phenyl]ethan-1-amine hydrochloride
-
Molecular Formula: C₉H₁₂ClF₂N[2]
-
Molecular Weight: 207.65 g/mol [2]
Structure:
Summary of Core Physicochemical Data
The following table summarizes the essential properties of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride.
| Property | Value / Description | Significance in Research & Development |
| Physical Form | Solid, powder[3][4][5] | Affects handling, formulation, and dissolution rates. |
| Water Solubility | Expected to be soluble | As an amine hydrochloride salt, it is ionic and polar, favoring solubility in polar protic solvents like water.[6] This is critical for preparing aqueous stock solutions and for bioavailability in oral formulations. |
| pKa | Not available in literature | The acid-base dissociation constant is paramount; it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which governs membrane permeability, receptor binding, and solubility.[7] |
| LogP / LogD | Not available in literature | Lipophilicity is a key predictor of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. LogD at pH 7.4 is the most relevant measure for physiological conditions.[8] |
Solubility Profile: The Gateway to Application
Solubility is a foundational property that dictates how a compound can be formulated and studied. As an amine hydrochloride, this compound is an ionic salt, a characteristic that is intentionally introduced to enhance aqueous solubility compared to its free-base form.
Causality of Solubility
The hydrochloride salt form ensures that in a neutral or acidic aqueous medium, the amine group is protonated (R-NH₃⁺), forming strong ion-dipole interactions with polar water molecules. This overcomes the intermolecular forces of the solid-state crystal lattice, leading to dissolution. Conversely, in nonpolar solvents like hexane or toluene, which cannot effectively solvate the ions, solubility is expected to be significantly lower.[6]
Experimental Protocol: Quantitative Solubility Determination by Isothermal Equilibrium
This method is the gold standard for accurately determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the precise solubility of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride in various solvents (e.g., water, phosphate-buffered saline pH 7.4) at a controlled temperature.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance) and agitate for 24-72 hours to ensure equilibrium is achieved.[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[6]
-
Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.[6]
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility, with the final value reported as mean ± standard deviation.[6]
Visualization: Solubility Determination Workflow
Caption: Isothermal equilibrium solubility workflow.
Ionization Constant (pKa): The Master Switch of Biological Activity
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms. For an amine, this value is critical for predicting its behavior in the variable pH environments of the body, such as the stomach (pH 1.5-3.5) and the small intestine (pH 6.0-7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[7]
Objective: To determine the pKa of the primary amine function of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Analyte Preparation: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[9][10] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[10]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[10]
-
Titration Process: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).[9][10]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[10]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve, which corresponds to the inflection point in the first derivative plot.[9] Perform at least three replicate titrations to ensure data robustness.[10]
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometry.
Lipophilicity (LogP & LogD): Predicting Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a crucial determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. It is a constant for a given compound.[8][11]
-
LogD: The ratio of the total concentration of a compound (both neutral and ionized species) in a lipid phase to its total concentration in an aqueous phase at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[8]
Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is a classic and direct way to measure lipophilicity.[11][12]
Objective: To determine the LogD of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride at the physiologically relevant pH of 7.4.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a vial containing equal, known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.
-
Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phases using a validated HPLC method.[12]
-
Calculation: Calculate LogD using the formula: LogD_pH7.4 = log10 ( [Concentration in n-octanol] / [Concentration in buffer] )
Visualization: Shake-Flask LogD Determination Workflow
Caption: Workflow for LogD determination by shake-flask.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335/H336: May cause respiratory irritation. May cause drowsiness or dizziness.[1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[15]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved particulate respirator.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Atmosphere: For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents.[16]
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